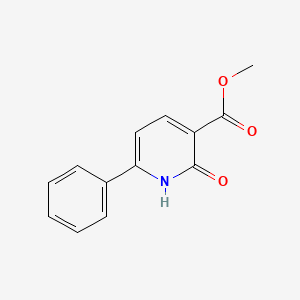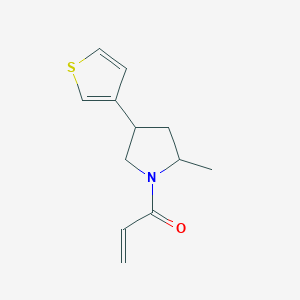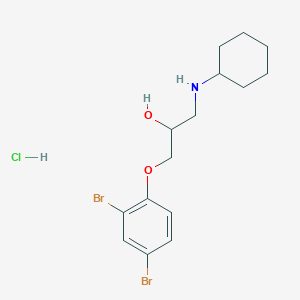
1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride, also known as ICI-118,551, is a selective β2 adrenergic receptor antagonist. This compound has been widely used in scientific research to understand the physiological and biochemical effects of β2 adrenergic receptors.
Mecanismo De Acción
1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride acts as a competitive antagonist of β2 adrenergic receptors. This means that it binds to the receptor site but does not activate it. By blocking the receptor, it prevents the activation of downstream signaling pathways that are normally triggered by the binding of natural agonists, such as epinephrine and norepinephrine.
Biochemical and Physiological Effects:
The blockade of β2 adrenergic receptors by this compound has been shown to have a number of physiological effects. For example, it can reduce heart rate and blood pressure, decrease airway resistance, and inhibit lipolysis in adipose tissue. These effects are consistent with the known functions of β2 adrenergic receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride in lab experiments is its high selectivity for β2 adrenergic receptors. This allows researchers to specifically target these receptors without affecting other adrenergic receptors. However, one limitation is that its potency can vary depending on the experimental conditions, such as pH and temperature.
Direcciones Futuras
There are several future directions for research involving 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride. One area of interest is the role of β2 adrenergic receptors in the immune system. Recent studies have shown that these receptors play a role in regulating immune cell function, and further research could lead to the development of new immunomodulatory therapies. Another area of interest is the development of more potent and selective β2 adrenergic receptor antagonists for use in clinical settings.
Métodos De Síntesis
The synthesis of 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride involves the reaction of 2,4-dibromophenol with cyclohexylamine to form 2,4-dibromophenoxy-cyclohexylamine. This intermediate is then reacted with 2-(propan-2-ol) to form this compound hydrochloride.
Aplicaciones Científicas De Investigación
1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is commonly used in scientific research to study the function of β2 adrenergic receptors. These receptors are important in regulating the body's response to stress, exercise, and inflammation. By blocking the activity of these receptors, researchers can better understand their role in these processes.
Propiedades
IUPAC Name |
1-(cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO2.ClH/c16-11-6-7-15(14(17)8-11)20-10-13(19)9-18-12-4-2-1-3-5-12;/h6-8,12-13,18-19H,1-5,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJMTDFERFGIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

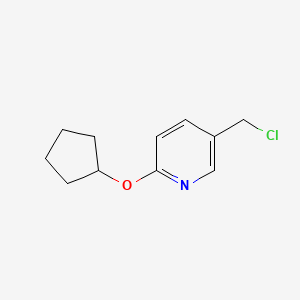
![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826642.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2826645.png)
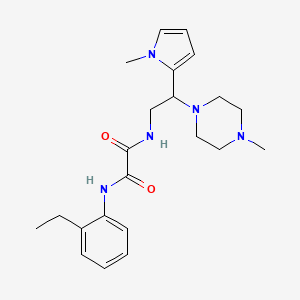
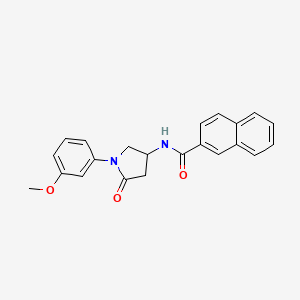



![3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2826654.png)
![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2826655.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2826656.png)
